1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone
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Overview
Description
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone is a complex organic compound that features a combination of imidazole, sulfonyl, diazepane, and tolyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the imidazole derivative, followed by the introduction of the sulfonyl group. The diazepane ring is then formed through cyclization reactions, and finally, the tolyloxy group is attached via etherification.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(p-tolyloxy)ethanone: Similar structure with a para-tolyloxy group instead of ortho.
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(m-tolyloxy)ethanone: Similar structure with a meta-tolyloxy group instead of ortho.
Uniqueness
The uniqueness of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone lies in its specific combination of functional groups and their spatial arrangement. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-14-5-2-3-6-15(14)25-12-17(22)20-7-4-8-21(10-9-20)26(23,24)16-11-18-13-19-16/h2-3,5-6,11,13H,4,7-10,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBPECIKXNQWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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